1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
1-(2-Methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule characterized by a benzo[cd]indole core substituted with a sulfonamide group at position 6, an N,N-dimethyl moiety, and a 2-methoxybenzoyl group at position 1. Its structural complexity allows for diverse interactions with biological targets, including π-π stacking and hydrogen bonding, depending on substituent modifications .
Properties
IUPAC Name |
1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-22(2)29(26,27)18-12-11-16-19-14(18)8-6-9-15(19)21(25)23(16)20(24)13-7-4-5-10-17(13)28-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUTCOIUAJYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using 2-methoxybenzoyl chloride and a suitable base.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
Sulfonamide Substituents :
- The N,N-dimethyl group in the target compound increases hydrophobicity compared to phenyl (S10) or carboxymethyl (Compound 9) substituents. This may enhance membrane permeability but reduce solubility .
- Compound 4e, with a bulkier hydrophobic group, demonstrated 14-fold greater TNF-α inhibition (IC₅₀ = 3 µM) than S10, highlighting the importance of substituent size in target binding .
Position 1 Modifications: The 2-methoxybenzoyl group in the target compound introduces methoxy and aromatic functionalities absent in analogs like S10 or N,N-dimethyl derivatives. This group may enhance π-π interactions with hydrophobic pockets in targets like RORγ .
Biological Targets :
Key Observations :
- Sulfonyl chloride intermediates (e.g., ) are critical precursors, with yields often below 40% .
- The target compound’s synthesis would likely require coupling 2-methoxybenzoyl chloride to a preformed N,N-dimethyl-2-oxo-benzo[cd]indole-6-sulfonamide core, a step analogous to methods in .
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted Properties of Selected Compounds
Key Observations :
- The 2-methoxybenzoyl group in the target compound likely increases logP compared to S10, reducing aqueous solubility but improving lipid bilayer penetration.
- Phosphate derivatives (e.g., Compound 38 ) show enhanced solubility but require stability optimization.
Biological Activity
1-(2-Methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes a sulfonamide group, a benzoyl moiety, and a dihydrobenzo[cd]indole framework. Its molecular formula is , with a molecular weight of approximately 442.49 g/mol. The presence of the methoxy group and sulfonamide enhances its solubility and biological activity.
Research indicates that compounds related to this compound exhibit significant inhibitory effects on tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Dysregulation of TNF-α can lead to various pathological conditions, including autoimmune diseases and cancer. The compound's ability to inhibit TNF-α suggests its potential as an anti-inflammatory agent.
Key Findings:
- IC50 Values : In studies involving analogs of this compound, some derivatives demonstrated IC50 values as low as 3 μM against TNF-α, indicating potent activity compared to earlier compounds like EJMC-1, which had an IC50 of 14 μM .
- Cell-Based Assays : The compound has been tested in cell-based assays where it effectively reduced TNF-α induced signaling pathways, showcasing its potential in therapeutic applications targeting inflammatory responses .
Anti-Cancer Activity
This compound has shown promise in various cancer models:
- In Vitro Studies : Compounds within this class have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound's role as a TNF-α inhibitor positions it as a candidate for treating inflammatory diseases:
- Mechanistic Studies : Research has demonstrated that these compounds can modulate NF-kB signaling pathways, which are crucial in the inflammatory response .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | IC50 (μM) | Target | Biological Activity |
|---|---|---|---|
| EJMC-1 | 14 | TNF-α | Moderate inhibitor |
| 4e | 3 | TNF-α | Potent inhibitor |
| S10 | 14 | TNF-α | Improved binding |
Case Studies
Recent studies have highlighted the effectiveness of related compounds in preclinical models:
- Study on Inflammatory Bowel Disease (IBD) : A derivative was shown to significantly reduce inflammation markers in animal models of IBD by inhibiting TNF-α signaling .
- Cancer Therapy : In xenograft models, treatment with the compound led to reduced tumor growth rates compared to controls, indicating its potential utility in oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
